Flufenoximacil
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Overview
Description
Flufenoximacil is a novel phenyluracil herbicide known for its fast-acting and non-selective weed control properties . It is a synthetic compound with the IUPAC name methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate . This compound is particularly effective due to its ability to inhibit protoporphyrinogen oxidase (PPO), leading to cell membrane disruption in plants .
Preparation Methods
Flufenoximacil is synthesized through a series of chemical reactions involving the formation of a phenyluracil structure. The synthetic route involves the reaction of 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzaldehyde with methyl (2R)-2-aminooxypropanoate under specific conditions . The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Flufenoximacil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Flufenoximacil has a wide range of applications in scientific research:
Mechanism of Action
Flufenoximacil exerts its effects by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants . The inhibition of PPO leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS) that cause cell membrane disruption and ultimately plant death . This mechanism makes this compound highly effective as a contact herbicide.
Comparison with Similar Compounds
Flufenoximacil is unique compared to other similar compounds due to its high activity and broad-spectrum weed control. Similar compounds include:
Pyraquinate: Another herbicide targeting PPO but with different structural features.
Flusulfinam: A new-generation herbicide with a different mode of action but also used for weed control.
Fenpyrazone: Another PPO inhibitor with distinct chemical properties. This compound stands out due to its rapid action and effectiveness at lower application rates.
Properties
Molecular Formula |
C17H14ClF4N3O5 |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
methyl (2R)-2-[(Z)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxypropanoate |
InChI |
InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7-/t8-/m1/s1 |
InChI Key |
ZZGYBWJUIGAFSS-KEKNWAPVSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)O/N=C\C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Canonical SMILES |
CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Origin of Product |
United States |
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